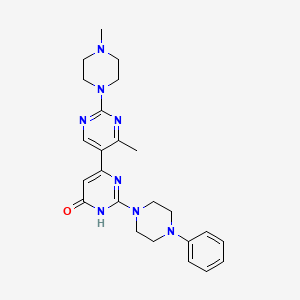![molecular formula C23H27N3O3 B6115008 3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B6115008.png)
3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone, commonly known as MPZP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of MPZP is complex and involves multiple pathways. Studies have shown that MPZP can modulate the activity of the dopamine and serotonin neurotransmitter systems, which are involved in regulating mood and behavior. MPZP has also been shown to modulate the activity of the GABAergic system, which is involved in regulating anxiety and stress.
Biochemical and Physiological Effects
MPZP has been shown to exhibit various biochemical and physiological effects. Studies have shown that MPZP can modulate the activity of the dopamine and serotonin neurotransmitter systems, which are involved in regulating mood and behavior. MPZP has also been shown to modulate the activity of the GABAergic system, which is involved in regulating anxiety and stress. In addition, MPZP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using MPZP in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems, making it a versatile tool for studying the effects of these systems on behavior and physiology. However, one of the limitations of using MPZP is its complex mechanism of action, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on MPZP. One area of research that has received a lot of attention is the potential use of MPZP in the treatment of anxiety and depression. Studies have shown that MPZP has anxiolytic and antidepressant effects, making it a promising candidate for further investigation in this field.
Another area of research that has received attention is the potential use of MPZP in cancer research. Studies have shown that MPZP can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation in this field.
In addition, there is potential for research on the use of MPZP in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Overall, the potential applications of MPZP in scientific research are vast, and further investigation is needed to fully understand its mechanism of action and potential uses.
合成方法
The synthesis of MPZP involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-(3-methoxybenzyl)-1-piperazine. This intermediate product is then reacted with phenylacetyl chloride to form 3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone, which is the final product. The overall synthesis of MPZP is a complex process that requires expertise in organic chemistry.
科学研究应用
MPZP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where MPZP has been shown to have anxiolytic and antidepressant effects. Studies have also shown that MPZP can modulate the activity of the dopamine and serotonin neurotransmitter systems, which are involved in regulating mood and behavior.
In addition to its potential applications in neuroscience, MPZP has also been studied for its potential use in cancer research. Studies have shown that MPZP can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation in this field.
属性
IUPAC Name |
3-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-5-6-18(16-20)17-24-12-14-25(15-13-24)22(27)21-10-11-26(23(21)28)19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVBRICNOZFASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
![2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6114943.png)
![3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6114948.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6114960.png)
![5-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6114965.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6114973.png)
![diethyl {amino[2-(4-hydroxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6114984.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6115002.png)
![1-[(4-benzyl-1-piperidinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6115005.png)
![1-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6115009.png)

![2-[(3-methyl-3-piperidinyl)methoxy]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6115023.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B6115026.png)
![2-[2-(cyclooctylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6115029.png)